Cas no 1040645-80-4 (N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide)

N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide structure
1040645-80-4 structure
商品名:N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
CAS番号:1040645-80-4
MF:C22H27N3O2S
メガワット:397.533684015274
CID:5868909
PubChem ID:27377131

N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide 化学的及び物理的性質

名前と識別子

    • N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
    • F5330-0298
    • SR-01000922356
    • AKOS024507252
    • 1040645-80-4
    • SR-01000922356-1
    • N-(cyclohexylmethyl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide
    • VU0642248-1
    • インチ: 1S/C22H27N3O2S/c1-27-19-10-7-17(8-11-19)20-14-25-18(15-28-22(25)24-20)9-12-21(26)23-13-16-5-3-2-4-6-16/h7-8,10-11,14-16H,2-6,9,12-13H2,1H3,(H,23,26)
    • InChIKey: IJUCJEPPRAQPPG-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(CCC(NCC2CCCCC2)=O)N2C=C(C3C=CC(=CC=3)OC)N=C12

計算された属性

  • せいみつぶんしりょう: 397.18239829g/mol
  • どういたいしつりょう: 397.18239829g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 7
  • 複雑さ: 506
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.4

N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5330-0298-2μmol
N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
1040645-80-4
2μmol
$57.0 2023-09-10
Life Chemicals
F5330-0298-4mg
N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
1040645-80-4
4mg
$66.0 2023-09-10
Life Chemicals
F5330-0298-1mg
N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
1040645-80-4
1mg
$54.0 2023-09-10
Life Chemicals
F5330-0298-5mg
N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
1040645-80-4
5mg
$69.0 2023-09-10
Life Chemicals
F5330-0298-2mg
N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
1040645-80-4
2mg
$59.0 2023-09-10
Life Chemicals
F5330-0298-5μmol
N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
1040645-80-4
5μmol
$63.0 2023-09-10
Life Chemicals
F5330-0298-3mg
N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
1040645-80-4
3mg
$63.0 2023-09-10

N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide 関連文献

N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamideに関する追加情報

N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide: A Comprehensive Overview

N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide (CAS No. 1040645-80-4) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features and its potential applications in drug discovery. The molecule consists of a cyclohexylmethyl group attached to a propanamide backbone, which is further connected to an imidazo[2,1-b][1,3]thiazole ring system substituted with a 4-methoxyphenyl group. This combination of structural elements contributes to its intriguing pharmacological properties.

The imidazo[2,1-b][1,3]thiazole core is a heterocyclic structure that has been extensively studied for its ability to act as a scaffold in various bioactive molecules. The presence of the 4-methoxyphenyl group introduces additional electronic and steric effects, which can modulate the compound's interactions with biological targets. Recent studies have highlighted the potential of such structures in targeting specific enzymes and receptors involved in disease pathways.

One of the most promising aspects of this compound is its potential as a lead molecule in drug development. Researchers have explored its ability to inhibit key enzymes such as kinases and proteases, which are implicated in conditions like cancer and inflammatory diseases. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against Janus kinase 2 (JAK2), a critical player in immune response regulation.

Moreover, the cyclohexylmethyl group contributes to the compound's lipophilicity, enhancing its ability to cross biological membranes and reach intracellular targets. This property is particularly advantageous in the development of orally bioavailable drugs. Recent advancements in computational chemistry have allowed researchers to optimize the structure further, improving both efficacy and safety profiles.

Another area of interest lies in the compound's potential as a modulator of ion channels. Ion channels are essential for various physiological processes, and their dysregulation is associated with numerous diseases. Preliminary data suggest that this compound may selectively target certain ion channels, offering new avenues for therapeutic intervention.

In terms of synthesis, the compound can be prepared through a multi-step process involving coupling reactions and cyclization steps. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction times while maintaining high yields. Such synthetic strategies are crucial for scaling up production during preclinical and clinical trials.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the compound's structure and purity. These methods are essential for ensuring the reliability of experimental results and maintaining quality control during manufacturing.

Looking ahead, ongoing research aims to elucidate the exact mechanism of action of this compound at molecular levels. Advanced techniques like X-ray crystallography and cryo-electron microscopy are being utilized to study its interactions with target proteins at atomic resolution. Understanding these interactions will be pivotal for designing next-generation drugs with improved efficacy and reduced side effects.

In conclusion, N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide represents a compelling candidate for further exploration in drug discovery. Its unique structural features, combined with cutting-edge research methodologies, position it as a potential breakthrough in treating various therapeutic areas. As research continues to unfold, this compound holds immense promise for advancing medical science and improving patient outcomes.

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